molecular formula C11H13NO2 B2906774 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid CAS No. 1367678-37-2

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

Cat. No. B2906774
CAS RN: 1367678-37-2
M. Wt: 191.23
InChI Key: GEVOBHKXEWNCDY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . It is a biologically important heterocyclic system .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine involves various methods. One of the methods includes heating (2-aminophenyl)acetamides with formaldehyde in ethanol or diethylene glycol dimethylether . Another method involves the reaction of phosgene with β-(2-aminophenyl)ethylamines .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepine is C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .


Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . It is also used in the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.9±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol and the flash point is 122.7±14.4 °C . The index of refraction is 1.531 and the molar refractivity is 46.4±0.3 cm3 .

Scientific Research Applications

Neuropharmacology and Opioid Receptor Ligands

2,3,4,5-tetrahydro-1H-2-benzazepine derivatives have been studied for their potential as opioid receptor ligands. These compounds exhibit structural similarities to opioids and may interact with μ-opioid receptors, δ-opioid receptors, or κ-opioid receptors. Researchers investigate their binding affinity, analgesic properties, and potential therapeutic applications in pain management .

Vasopressin Receptor Modulation

Computational studies have explored the binding interactions of 2,3,4,5-tetrahydro-1H-2-benzazepine with vasopressin receptors (V1aR and V2R). The compound shows binding free energy values, suggesting its potential role in modulating vasopressin signaling pathways .

Synthetic Methodology and Medicinal Chemistry

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine involves various chemical transformations, including intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization. Researchers continue to explore efficient synthetic routes and structural modifications for drug development .

Antidepressant and Anxiolytic Properties

Some benzazepine derivatives exhibit antidepressant and anxiolytic effects. Researchers investigate the potential of 2,3,4,5-tetrahydro-1H-2-benzazepine analogs as novel agents for mood disorders. Mechanistic studies focus on their interactions with neurotransmitter systems .

Bioorganic Chemistry and Structural Studies

2,3,4,5-tetrahydro-1H-2-benzazepine serves as a valuable scaffold for bioorganic chemistry investigations. Researchers study its reactivity, stereochemistry, and conformational preferences. X-ray crystallography and NMR spectroscopy provide insights into its three-dimensional structure .

Safety and Hazards

While specific safety and hazard information for 2,3,4,5-tetrahydro-1H-1-benzazepine is not available, similar compounds have been found to be relatively toxic to mice .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on exploring these methods and their potential applications in the medical field.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6,10,12H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOBHKXEWNCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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